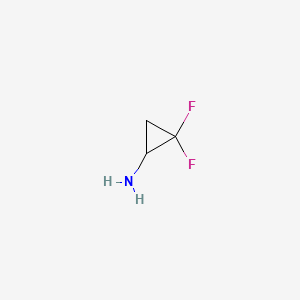

2,2-Difluorocyclopropan-1-amine

Description

BenchChem offers high-quality 2,2-Difluorocyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorine Substitution in Organic Molecules for Advanced Chemical Research

The introduction of fluorine into organic molecules is a strategy of burgeoning importance in advanced chemical research, particularly within medicinal and materials science. chinesechemsoc.orgnih.govacs.orgvictoria.ac.nz Fluorine, being the most electronegative element and having a small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), can significantly alter a molecule's properties without substantially increasing its size. tandfonline.com The substitution of hydrogen with fluorine can lead to profound changes in the physicochemical characteristics of a compound, such as its metabolic stability, lipophilicity, permeability, and binding affinity to target proteins. chinesechemsoc.orgtandfonline.comresearchgate.net

One of the most valued attributes of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, with an average bond energy of about 480 kJ/mol, making it more resistant to metabolic cleavage by enzymes compared to a carbon-hydrogen (C-H) bond. chinesechemsoc.orgwikipedia.orgdovepress.com This increased stability can improve the bioavailability of drug candidates. tandfonline.com Furthermore, fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.comresearchgate.net This can lead to reduced basicity of nearby functional groups, which may enhance membrane permeation. tandfonline.com It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Beyond its influence on molecular properties, fluorine, specifically the isotope ¹⁸F, is crucial for Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic tool. nih.govtandfonline.comdovepress.com The development of novel and efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules is a dynamic area of research, driven by the expanding applications of organofluorine compounds. chinesechemsoc.orgacs.orgvictoria.ac.nz

Importance of Cyclopropane Derivatives As Unique Structural Elements in Organic Synthesis

Cyclopropane (B1198618) derivatives are recognized as valuable structural motifs in organic synthesis and medicinal chemistry due to their unique structural and chemical properties. scientificupdate.comnih.govresearchgate.net The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.orgwikipedia.org This ring strain, along with torsional strain from eclipsed hydrogen atoms, results in weakened C-C bonds and enhanced reactivity, making cyclopropanes versatile intermediates for various chemical transformations. wikipedia.orgacs.orgscispace.com

The cyclopropyl (B3062369) group is often employed as a rigid linker or a bioisosteric replacement for other functional groups, such as alkenes or gem-dimethyl groups. scientificupdate.comnih.gov Its rigid conformation can help to lock a molecule into a specific three-dimensional shape, which can be advantageous for binding to biological targets. nih.govacs.org In drug discovery, the incorporation of a cyclopropane ring can lead to increased potency, enhanced metabolic stability, and reduced off-target effects. scientificupdate.comacs.orghyphadiscovery.com The shorter and stronger C-H bonds in cyclopropanes, compared to those in alkanes, contribute to their increased resistance to oxidative metabolism. acs.orghyphadiscovery.com

The synthesis of cyclopropane rings, or cyclopropanation, is a significant area of research in organic chemistry. rsc.orgwikipedia.org Due to the high ring strain, their formation often requires highly reactive species like carbenes or ylides. wikipedia.org The development of new and stereoselective methods for creating these three-membered rings is crucial for accessing novel and complex molecules with potential applications in various scientific fields. rsc.orgbeilstein-journals.orgresearchgate.net

Emergence of Gem Difluorocyclopropanes and Their Amine Derivatives As Key Synthons and Scaffolds in Contemporary Organic Chemistry

The combination of the unique properties of both fluorine and the cyclopropane (B1198618) ring has led to the emergence of gem-difluorocyclopropanes as valuable building blocks, or synthons, in modern organic chemistry. researchgate.netresearchgate.net These structures contain two fluorine atoms attached to the same carbon atom within the cyclopropane ring. The presence of the gem-difluoro group further influences the electronic properties and reactivity of the cyclopropane ring system. rsc.org

Gem-difluorocyclopropanes are primarily synthesized through the [2+1] cycloaddition of an alkene with difluorocarbene. researchgate.netresearchgate.net Various methods have been developed to generate difluorocarbene from different precursors, including the Ruppert-Prakash reagent (TMSCF₃) and sodium chlorodifluoroacetate. researchgate.net

These fluorinated cyclopropanes are not just stable end-products; they are also versatile intermediates that can undergo a variety of ring-opening transformations. rsc.orgrsc.orgacs.org These reactions allow for the synthesis of a diverse array of more complex fluorinated molecules, such as monofluoroalkenes. rsc.org The reactivity and the types of products formed can often be controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.org

Advanced Synthetic Applications and the Role of the 2,2 Difluorocyclopropan 1 Amine Motif

2,2-Difluorocyclopropan-1-amine (B2948299) as a Versatile Synthetic Building Block

The strained three-membered ring, substituted with two electron-withdrawing fluorine atoms and an electron-donating amine group, endows 2,2-difluorocyclopropan-1-amine with unique reactivity. This makes it a versatile precursor and intermediate for a wide range of fluorinated molecules. digitellinc.combeilstein-journals.org While the free amine is often unstable, its protected forms or salts provide stable, easy-to-handle surrogates for synthetic applications. digitellinc.com

The 2,2-difluorocyclopropane framework serves as an excellent starting point for creating a variety of functionalized fluorinated compounds. beilstein-journals.orgnih.gov Its inherent reactivity allows for its transformation into numerous other chemical classes, highlighting its role as a foundational building block in fluorine chemistry. beilstein-journals.org Research has demonstrated the synthesis of a wide array of novel fluorinated molecules starting from functionalized difluorocyclopropanes. nih.govenamine.net

Table 1: Compound Classes Synthesized from Difluorocyclopropane Precursors

| Compound Class | Description | Source |

|---|---|---|

| Fluorinated Acids | Carboxylic acids incorporating the difluorocyclopropyl motif. | nih.gov |

| Fluorinated Amines | Primary and substituted amines derived from the core structure. | nih.gov |

| Fluorinated Amino Acids | Amino acids containing the unique fluorinated cyclopropane (B1198618) ring. | nih.gov |

| Fluorinated Alcohols | Alcohols synthesized from difluorocyclopropane-containing intermediates. | nih.gov |

| Fluorinated Ketones | Ketones featuring the difluorocyclopropyl group. | nih.gov |

The stability of the 2,2-difluorocyclopropan-1-amine ring system is a critical factor in its synthetic utility. The free amine form is particularly susceptible to rapid decomposition in solution through a "push-pull" mechanism, leading to the opening of the strained cyclopropane ring. digitellinc.com This reactivity, while a challenge for stability, can be strategically harnessed to generate valuable fluorinated allylic structures.

The ring-opening process is influenced by the electronic effects of the substituents. The substitution of hydrogen with fluorine atoms on the cyclopropane ring leads to a significant weakening of the opposing C-C bond, predisposing the ring to transformations initiated by homolytic bond cleavage. beilstein-journals.org Computational studies have indicated that the intermediate 2,2-difluorotrimethylene diradical is stabilized by conjugation, which can be represented by a resonance structure involving a 2-fluoroallyl cation and a fluoride (B91410) anion. beilstein-journals.org This controlled cleavage provides a synthetic route to fluorinated allylic systems, which are important scaffolds in organic chemistry.

Table 2: Stability and Reactivity of 2,2-Difluorocyclopropan-1-amine Derivatives

| Derivative Form | Stability | Reactivity Profile | Source |

|---|---|---|---|

| Free Amine | Unstable in solution | Undergoes rapid decomposition via ring-opening. | digitellinc.com |

| Boc-Protected Amine | Excellent shelf stability | Stable intermediate for further transformations. | digitellinc.com |

The unique properties of the 2,2-difluorocyclopropan-1-amine motif make it an important building block for drug discovery and the synthesis of complex, biologically relevant molecules. nih.gov The incorporation of this fluorinated scaffold can significantly impact a molecule's pharmacological profile. While the free amine is often too unstable for direct use in synthetic arrays, stable surrogates have been developed to overcome this limitation. digitellinc.com

Protocols using salts of 2,2-difluorocyclopropan-1-amine allow for its utilization in parallel synthesis for medicinal chemistry applications. digitellinc.com For instance, the slow generation of the free amine from its salt in the presence of an acylating agent allows for efficient amide bond formation. digitellinc.com This strategy facilitates the integration of the difluorocyclopropylamine core into more complex molecular architectures relevant to drug development. digitellinc.comnih.gov

Integration of the Fluorinated Cyclopropylamine Scaffold into Diverse Chemical Architectures

The utility of 2,2-difluorocyclopropan-1-amine extends to its direct incorporation into diverse and complex molecular frameworks, from novel reagents to specialized biomolecules like nucleoside analogs.

The inherent instability of free 2,2-difluorocyclopropan-1-amine has necessitated the development of more stable and synthetically useful equivalents. digitellinc.com The corresponding salt has proven to be a robust surrogate that can be stored under standard conditions for extended periods (up to two years). digitellinc.com An efficient protocol has been established for using this salt in amide coupling reactions. The method relies on the slow, in-situ generation of the reactive free amine by treatment with a base in the presence of an acylating agent, which acts as a trap. This approach prevents the rapid decomposition of the amine and allows for its effective use in synthesis. digitellinc.com However, this "trapping" strategy is less effective for other reaction types, such as SNAr reactions, which only proceed with highly activated arylating agents. digitellinc.com

A significant application of the difluorocyclopropane motif is in the synthesis of spiro-difluorocyclopropanyl nucleoside analogs. nih.gov These compounds are a class of conformationally restricted nucleosides where the sugar moiety is locked, which can enhance enzymatic recognition and other biological properties. nih.govthieme-connect.de

A successful synthesis of 2'-deoxy-2'-spirodifluorocyclopropanyl nucleoside analogs has been achieved starting from α-d-glucose. nih.gov The pivotal step in this multi-step synthesis is the introduction of the difluorocyclopropane ring at the 2'-position of the sugar via a difluorocarbene reaction. nih.gov Following the creation of this key intermediate, a series of novel nucleoside analogs were synthesized using the Vorbrüggen method for N-glycosylation. nih.gov This work demonstrates the successful integration of the spiro-difluorocyclopropanyl unit into the complex and stereochemically rich architecture of nucleosides. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2-Difluorocyclopropan-1-amine |

| 2'-Deoxy-2'-spirodifluorocyclopropanyl nucleoside analogs |

| α-d-glucose |

| 2-fluoroallyl cation |

| Fluoride |

Derivatization to Structurally Relevant Cyclopropane Amino Acid Derivatives

The 2,2-difluorocyclopropan-1-amine scaffold serves as a valuable precursor for the synthesis of structurally unique and biologically relevant cyclopropane amino acid derivatives. A key example is the synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a gem-difluoro analog of 1-aminocyclopropane-1-carboxylic acid (ACC), which is recognized for the enhanced reactivity of its cyclopropyl (B3062369) moiety. nih.govnih.gov

The chemical synthesis of racemic DFACC is a multi-step process that begins with the silylation of 2-(4′-methoxyphenyl)-2-propen-1-ol. nih.gov This is followed by a cyclization reaction using difluorocarbene to form the gem-difluoro-substituted cyclopropane ring. Subsequent removal of the silyl (B83357) protecting group yields an alcohol, which is then oxidized to a carboxylic acid. nih.gov A Curtius rearrangement is performed to produce a Boc-protected amine. The final steps involve the oxidative cleavage of the 4'-methoxyphenyl group using in situ generated ruthenium tetroxide and deprotection of the Boc group to yield DFACC. nih.gov

DFACC has been studied for its interaction with ACC deaminase, an enzyme involved in the biosynthesis of ethylene (B1197577) in plants. It has been identified as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity. nih.govnih.gov However, DFACC is unstable under near-physiological conditions, where it primarily undergoes decomposition through specific-base catalysis. nih.govnih.gov

Contribution to Catalyst Development and Mechanistic Understanding in Fluorinated Organic Chemistry

The gem-difluorocyclopropane motif, the core structure of 2,2-difluorocyclopropan-1-amine, has significantly contributed to the advancement of catalyst development and the mechanistic understanding of reactions in fluorinated organic chemistry. Its inherent reactivity and unique structural features have made it a subject of extensive study. rsc.orgrsc.org

The Role of gem-Difluorocyclopropanes in Transition-Metal Catalysis

gem-Difluorocyclopropanes (F2CPs) are a distinctive class of cyclopropanes that have garnered considerable interest from chemists due to their intrinsic reactivity. rsc.orgrsc.org They are widely utilized as fluoroallylic synthons in ring-opening and cross-coupling reactions catalyzed by transition metals. These reactions often proceed via the cleavage of a single C–F bond to produce linear or branched monofluoroalkenes. rsc.org Additionally, various transformations involving the cleavage of two C-F bonds or no C-F bonds have been developed. rsc.org The versatility of F2CPs is demonstrated by their reactivity with a range of transition-metal catalysts, including palladium, rhodium, copper, and nickel. rsc.orgacs.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions of gem-difluorocyclopropanes are well-established. For instance, a dual catalysis system involving palladium and an amine has been used for the ring-opening cross-coupling reaction of F2CPs with aldehydes. rsc.org Another notable application is the palladium-catalyzed regioselective coupling of gem-difluorinated cyclopropanes with gem-diborylmethane, which yields 2-fluoroalkenyl monoboronate scaffolds with high Z-selectivity. acs.org

Rhodium (Rh) Catalysis: Rhodium catalysts have been employed in [3+2] cycloaddition reactions between gem-difluorocyclopropanes and internal alkenes. This method produces a variety of gem-difluorinated cyclopentanes with good diastereoselectivity and excellent regioselectivity, notably retaining the CF₂ unit with 100% atom economy. rsc.org

Copper (Cu) Catalysis: In contrast to other transition metals that typically activate the C1–C3 bond of F2CPs, copper catalysis facilitates the activation of the C2–C3 bond following a double C–F bond functionalization. rsc.org This unique reactivity pathway has been exploited in the synthesis of fully substituted and configuration-defined alkyl vinyl ethers. rsc.org

Nickel (Ni) Catalysis: Cooperative catalysis involving both nickel and palladium has been shown to enable the cross-electrophile coupling between gem-difluorinated cyclopropanes and 2,2-difluorovinyl tosylate. This dual catalytic system operates under mild conditions to afford organofluorine compounds that contain both monofluoroalkene and gem-difluoroalkene moieties with high (Z)-selectivity. acs.org

The table below summarizes key research findings on the role of gem-difluorocyclopropanes in transition-metal catalysis.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd/Amine | gem-Difluorocyclopropanes, Aldehydes | 2-Fluoroallyl aldehydes | Dual-catalysis, Ring-opening cross-coupling. rsc.org |

| Pd(OAc)₂/PCy₃ | gem-Difluorocyclopropanes, gem-Diborylmethane | 2-Fluoroalkenyl monoboronates | High Z-selectivity, Regioselective coupling. acs.org |

| Rhodium (Rh) | gem-Difluorocyclopropanes, Internal Alkenes | gem-Difluorinated cyclopentanes | [3+2] Cycloaddition, 100% atom-economy. rsc.org |

| Copper (Cu) | gem-Difluorocyclopropanes, Poly-fluorinated arenes | Fully substituted alkyl vinyl ethers | Activation of C2-C3 bond. rsc.org |

| Ni/Pd | gem-Difluorocyclopropanes, 2,2-Difluorovinyl tosylate | Monofluoroalkene & gem-difluoroalkene compounds | Dual cooperative catalysis, High (Z)-selectivity. acs.org |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Methodologies for 2,2-Difluorocyclopropan-1-amine (B2948299) Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to synthesize enantiomerically pure 2,2-Difluorocyclopropan-1-amine is a paramount objective. Future research will likely move beyond classical resolution techniques toward more elegant and efficient asymmetric catalytic methods.

One of the most promising frontiers is biocatalysis . Engineered enzymes, such as myoglobin-based catalysts and lipases, are gaining traction for their ability to perform highly stereoselective transformations under mild, environmentally friendly conditions. utdallas.edusigmaaldrich.com Research has already demonstrated the successful use of lipase-catalyzed asymmetric transesterification to produce chiral precursors for 2,2-difluoro-1-aminocyclopropanecarboxylic acid. beilstein-journals.org Future work will likely focus on engineering specific enzymes, like amine dehydrogenases (AmDHs), that can directly catalyze the asymmetric synthesis of the target amine or its immediate precursors. rsc.org

Another major avenue is the design of novel chiral organocatalysts . Chiral primary and secondary amines have proven to be powerful catalysts for a wide range of asymmetric reactions, including Michael additions and Diels-Alder reactions. alfachemic.com A significant research goal is the development of a bespoke chiral amine or a phase-transfer catalyst capable of directing the enantioselective difluorocyclopropanation of a suitable nitrogen-containing alkene, thereby establishing the chiral center in a single, atom-economical step.

Table 1: Emerging Asymmetric Synthetic Strategies

| Methodology | Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Engineered Enzymes (e.g., Amine Dehydrogenase, Myoglobin-based Cyclopropanases) | Extremely high enantioselectivity (often >99% e.e.), mild reaction conditions (aqueous media, room temp), sustainability. utdallas.edu | Enzyme screening and directed evolution to optimize activity and selectivity for aminodifluorocyclopropane synthesis. |

| Asymmetric Organocatalysis | Chiral Primary/Secondary Amines, Cinchona Alkaloids, Chiral Phosphoric Acids. alfachemic.com | Metal-free, avoids toxic heavy metals, high modularity for catalyst tuning. | Design of new catalysts that can control the stereochemistry of difluorocarbene addition to an enamine or related substrate. |

| Transition Metal Catalysis | Chiral Rhodium, Palladium, or Copper Complexes. | High turnover numbers, broad substrate scope, well-established field. researchgate.net | Development of novel chiral ligands specifically designed to control the trajectory of difluorocarbene transfer to an allylic amine. |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations for 2,2-Difluorocyclopropan-1-amine

The unique combination of ring strain and the powerful electronic effects of the gem-difluoro group makes 2,2-Difluorocyclopropan-1-amine a synthon with rich, yet underexplored, reactivity. rsc.orgresearchgate.net While the ring-opening of gem-difluorocyclopropanes (F2CPs) to form monofluoroalkenes is a known transformation, the presence of the primary amine offers opportunities for novel reactivity. researchgate.netrsc.org

Future research will focus on leveraging the amine group as a handle to direct or participate in chemical transformations. This could involve:

Intramolecular Cascades: The amine could act as an internal nucleophile, attacking the cyclopropane (B1198618) ring upon activation by a Lewis acid or transition metal, leading to novel heterocyclic scaffolds.

Directed Ring-Opening: The amine, or a derivative thereof, could serve as a directing group to control the regioselectivity of C-C bond cleavage, providing access to linear or branched fluoroallylic amine derivatives that are otherwise difficult to synthesize.

[3+2] Cycloadditions: While F2CPs are known to participate in cycloadditions with carbonyls and alkenes rsc.orgresearchgate.net, the amine functionality in 2,2-Difluorocyclopropan-1-amine could be used to generate iminium ions in situ, which could then act as novel partners in cycloaddition reactions, expanding the scope of this chemistry significantly.

Defluorinative Functionalization: Research into transition-metal-catalyzed reactions that proceed with selective C-F bond cleavage could unlock pathways to monofluorinated or non-fluorinated cyclopropylamines, further diversifying the accessible chemical space. acs.org

Table 2: Potential Novel Transformations

| Reaction Class | Key Reagent/Catalyst | Potential Product Class | Novelty Aspect |

|---|---|---|---|

| Directed Ring-Opening/Cross-Coupling | Palladium or Rhodium catalyst with a directing-group-coordinating ligand. | Regiocontrolled Fluoroallylic Amines. rsc.org | Utilizing the amine for precise control over which C-C bond opens, overcoming inherent substrate bias. |

| Intramolecular Cyclization | Lewis Acid or Transition Metal. | Fluorinated Azacycles (e.g., azetidines, pyrrolidines). | Amine acts as an internal nucleophile in a cascade reaction, building complex heterocyclic systems. |

| Iminium Ion-Mediated Cycloaddition | Aldehyde/Ketone + Acid Catalyst. | Complex Fluorinated Amines and Heterocycles. | The amine is converted to a reactive iminium ion, which then engages in novel cycloaddition pathways. |

| Defluorinative Amination | Photocatalyst or Electrochemical Conditions. | Monofluorinated Cyclopropylamines. | Selective C-F bond activation and substitution, expanding the toolkit beyond C-C bond cleavage. |

Advanced Computational Approaches for Predictive Synthesis and Reactivity in Fluorinated Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.netacs.org For fluorinated systems, where electronic effects can be non-intuitive, computational modeling is crucial for prediction and understanding. nih.gov

Future research will heavily rely on advanced computational approaches to:

Predict Reaction Outcomes: DFT calculations can model entire reaction pathways, allowing researchers to predict the feasibility, regioselectivity, and stereoselectivity of proposed transformations for 2,2-Difluorocyclopropan-1-amine before committing to lengthy lab experiments. acs.orgnih.gov This is especially valuable for predicting whether a ring-opening reaction will yield a branched or linear product. rsc.org

Design Novel Catalysts: By modeling the transition state of a catalytic cycle, researchers can understand the key interactions between the substrate and the catalyst. This knowledge can guide the rational design of new chiral ligands or organocatalysts (as discussed in 6.1) with enhanced performance.

Elucidate Electronic Properties: Computational analysis can precisely map the electron distribution and orbital energies of 2,2-Difluorocyclopropan-1-amine. This helps explain its unique reactivity and predict how it will interact with other reagents, such as identifying which carbonyl group in a diester is more susceptible to nucleophilic attack due to a trans-fluorine effect. nih.gov

Table 3: Applications of Computational Chemistry

| Computational Method | Research Question Addressed | Impact on Research |

|---|---|---|

| Transition State Searching (DFT) | What is the energy barrier for a proposed reaction? Which stereoisomer will form preferentially? acs.org | Accelerates discovery by prioritizing high-yield, selective reactions for experimental validation. |

| Non-Covalent Interaction (NCI) Analysis | How does a chiral catalyst's structure influence enantioselectivity through subtle forces like hydrogen bonds or π-π stacking? acs.org | Enables the rational design of next-generation catalysts with improved stereocontrol. |

| Natural Bond Orbital (NBO) Analysis | How do the gem-difluoro and amine groups electronically influence the cyclopropane ring's bonds? | Provides a fundamental understanding of the molecule's intrinsic reactivity and stability. |

| NMR Chemical Shift Prediction | What would the 19F or 13C NMR spectrum of a predicted product look like? nih.gov | Aids in the structural confirmation of novel compounds formed in complex reaction mixtures. |

Implementation of Sustainable and Green Chemistry Principles in the Synthesis and Derivatization of 2,2-Difluorocyclopropan-1-amine

The chemical industry is undergoing a paradigm shift toward sustainability. dovepress.comtandfonline.com Future research on 2,2-Difluorocyclopropan-1-amine and its derivatives must align with the principles of green chemistry to be viable and impactful. tandfonline.com

Key areas for implementing green chemistry include:

Safer Fluorine Sources: Traditional fluorination can involve hazardous reagents like HF or highly toxic gases. dovepress.com Research into using safer, solid fluorine sources like potassium fluoride (B91410) in combination with activators, or developing novel electrochemical fluorination methods, represents a significant step forward. bioengineer.orgsciencedaily.com

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems (using transition metals, enzymes, or organocatalysts) minimizes waste, reduces energy consumption, and improves atom economy. The development of reactions catalyzed by earth-abundant metals like cobalt is a particularly active area. acs.orgacs.org

Sustainable Solvents and Conditions: Replacing chlorinated or petroleum-derived solvents with greener alternatives like water, ethanol, or bio-based solvents is a critical goal. researchgate.net Furthermore, developing reactions that can be run at ambient temperature and pressure, such as those enabled by biocatalysis or photocatalysis, drastically reduces the energy footprint of a synthetic process. utdallas.edu

Table 4: Green Chemistry Approaches

| Green Chemistry Principle | Traditional Method | Emerging Green Alternative |

|---|---|---|

| Prevention of Waste | Use of stoichiometric activating and protecting groups. | Catalytic, atom-economical reactions (e.g., direct C-H amination). |

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane). | Water, Ethanol, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | High-temperature reactions requiring reflux. nih.gov | Biocatalytic (room temp), photocatalytic (visible light), or microwave-assisted reactions. |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Derivatization using reagents sourced from biomass. |

| Safer Chemistry | Use of hazardous reagents (e.g., anhydrous HF). dovepress.com | Use of safer fluorinating agents like R4NF(HFIP)3 from KF. bioengineer.org |

Q & A

Q. What are the most reliable synthetic routes for preparing 2,2-Difluorocyclopropan-1-amine?

- Methodological Answer : The synthesis of 2,2-difluorocyclopropan-1-amine derivatives typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) followed by fluorination. For example, cyclopropane rings can be formed using [Rh(II)] catalysts, and fluorine atoms are introduced via nucleophilic substitution with difluoromethylating agents (e.g., DAST or Deoxo-Fluor) . Key steps include optimizing reaction conditions (temperature, solvent polarity) to minimize side reactions like ring-opening. Characterization via NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How do fluorine substituents influence the chemical reactivity of cyclopropanamine derivatives?

- Methodological Answer : Fluorine atoms increase the compound’s electrophilicity and stabilize intermediates through inductive effects. For instance, in 2,2-difluorocyclopropan-1-amine, the electron-withdrawing fluorine atoms reduce the basicity of the amine group compared to non-fluorinated analogs, altering its reactivity in nucleophilic substitutions or ring-opening reactions. Experimental validation using kinetic studies (e.g., monitoring reaction rates under varying pH or temperature) is recommended .

Q. What analytical techniques are essential for characterizing 2,2-Difluorocyclopropan-1-amine derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm stereochemistry and fluorine placement .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of cyclopropane ring geometry and fluorine substitution patterns .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral 2,2-Difluorocyclopropan-1-amine derivatives?

- Methodological Answer : Chiral induction requires enantioselective catalysts (e.g., chiral Rh(II) complexes) or chiral auxiliaries. For example, (1R,2S)-configured cyclopropanes can be synthesized using asymmetric cyclopropanation with >90% enantiomeric excess (ee), verified by chiral HPLC or polarimetry. Computational modeling (DFT) aids in predicting transition states to optimize catalyst design .

Q. What computational strategies are effective in predicting the pharmacological activity of 2,2-Difluorocyclopropan-1-amine analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets like monoamine oxidases or serotonin receptors. For example, fluorinated cyclopropanamines show enhanced interactions with hydrophobic enzyme pockets due to fluorine’s lipophilicity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. How do researchers resolve contradictions in reported biological activities of fluorinated cyclopropanamines?

- Methodological Answer : Contradictions often arise from differences in stereochemistry, fluorine substitution patterns, or assay conditions. Systematic approaches include:

Q. What experimental designs are optimal for studying the metabolic stability of 2,2-Difluorocyclopropan-1-amine in vivo?

- Methodological Answer : Use factorial design to evaluate variables like dose, administration route, and cytochrome P450 enzyme activity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.